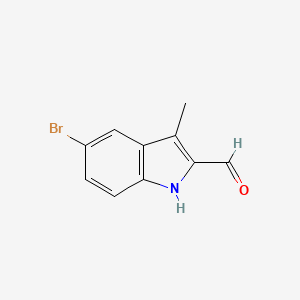![molecular formula C9H6ClF3N2O B12840941 (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12840941.png)
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is an organic compound with the molecular formula C12H9ClF3N2O. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol typically involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives
Applications De Recherche Scientifique
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Used in the development of new materials and as a precursor for various chemical processes .
Mécanisme D'action
The mechanism of action of (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol
- 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Imidazo[1,2-a]pyridin-2-ylmethanol
Uniqueness
(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and trifluoromethyl groups enhances its reactivity and potential biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H6ClF3N2O |
|---|---|
Poids moléculaire |
250.60 g/mol |
Nom IUPAC |
[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol |
InChI |
InChI=1S/C9H6ClF3N2O/c10-7-1-5(9(11,12)13)3-15-6(4-16)2-14-8(7)15/h1-3,16H,4H2 |
Clé InChI |
IVBLLCOVTVNHFV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC=C(N2C=C1C(F)(F)F)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)
![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)


![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)


![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)

![2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide](/img/structure/B12840898.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
![3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12840901.png)


